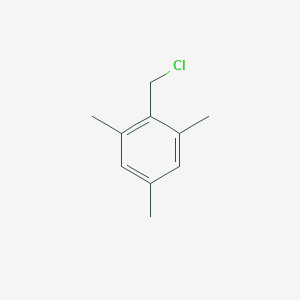

2,4,6-Trimethylbenzyl chloride

Descripción

Historical Context and Early Mentions of 2,4,6-Trimethylbenzyl Chloride Synthesis

The first documented mention of the formation of this compound dates back to 1913 by Sommelet, who identified it as a product of the chloromethylation of mesitylene. mdpi.com However, detailed data for the compound were not provided at that time. mdpi.com Early methods for producing the precursor, 2,4,6-trimethylbenzoic acid, included nitric acid oxidation of tetramethylene, dry distillation of 2,4,6-trimethylmandelic acid, and an acylation method using mesitylene and carbamoyl chloride. google.com These initial procedures were often hampered by the need for specialized raw materials, technical challenges, and low product yields, which limited their practical application. google.com

Evolution of Synthetic Procedures for this compound

Subsequent research efforts focused on refining the synthesis of this compound into a more reliable and efficient process. mdpi.com A significant advancement involved the chloromethylation of aromatic hydrocarbons, with various chloromethyl source reagents being investigated. google.com One common route involves the reaction of mesitylene with reagents like MeOCH2Cl or (CH2Cl)2O. While these reagents are highly reactive, their instability and volatility pose challenges. google.com

A widely adopted laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride. patsnap.comprepchem.com In a typical procedure, a solution of 2,4,6-trimethylbenzoic acid and thionyl chloride is heated at reflux, followed by vacuum distillation to remove excess thionyl chloride, yielding the desired product. prepchem.com

More recent developments have focused on improving the synthesis of the precursor, 2,4,6-trimethylbenzoic acid. One patented method describes a process involving the reaction of mesitylene with carbon dioxide catalyzed by aluminum trichloride, followed by hydrolysis. patsnap.com Another approach utilizes a Friedel-Crafts reaction of mesitylene and chloroacetyl chloride, followed by a haloform reaction. google.comgoogle.com These modern methods aim to enhance yield, simplify operations, and promote greener chemistry by enabling the recycling of raw materials. patsnap.com

A patented industrial method for preparing benzyl chloride compounds, including this compound, involves the pressurized reaction of an aromatic hydrocarbon with an aqueous formaldehyde solution or its polymers (trioxymethylene or paraformaldehyde) and concentrated hydrochloric acid. google.com This process, conducted at elevated temperatures and pressures, reportedly achieves high product content and yield. google.com

The table below summarizes key synthetic methods for this compound and its precursor, 2,4,6-trimethylbenzoic acid.

| Product | Reactants | Catalyst/Reagent | Key Conditions | Reference |

| This compound | Mesitylene | Chloromethylating agent | - | mdpi.com |

| 2,4,6-Trimethylbenzoic acid | Mesitylene, Carbon dioxide | Aluminum trichloride | Catalytic reaction, followed by hydrolysis | patsnap.com |

| 2,4,6-Trimethylbenzoic acid | sym-Trimethylbenzene, Chloroacetyl chloride | Acylation catalyst | Acylation, followed by chloroform and hydrolysis reactions | google.com |

| 2,4,6-Trimethylbenzoyl chloride | 2,4,6-Trimethylbenzoic acid | Thionyl chloride | Reflux followed by vacuum distillation | patsnap.comprepchem.com |

| Benzyl chloride compounds | Aromatic hydrocarbon, Formaldehyde/Trioxymethylene/Paraformaldehyde, Concentrated hydrochloric acid | - | Pressurized reaction at 100-140°C and 1-4 bar | google.com |

Significance of this compound in Advanced Chemical Research

This compound serves as a valuable intermediate and reagent in various areas of advanced chemical research. Its utility stems from its specific chemical structure and reactivity.

In organic synthesis, it is a key building block for more complex molecules. For instance, it is an important intermediate in the synthesis of the insecticide spiromesifen. google.com The compound also undergoes palladium-catalyzed coupling reactions with organic halides in the presence of an activated zinc catalyst. biosynth.com

Furthermore, this compound is utilized in the synthesis of photoinitiators, which are crucial in polymer chemistry for processes like UV-curable coatings and inks. chemimpex.com For example, it is a precursor for the synthesis of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO), a widely used photoinitiator. cir-safety.orgresearchgate.net It is also used in the preparation of other specialized photoinitiators for applications such as dental adhesives. beilstein-journals.orgbeilstein-journals.org

The compound's reactivity has also been explored in the study of reaction mechanisms. For example, its solvolysis has been studied to understand the effects of sterically hindered aromatic compounds on reaction rates and activation parameters. cdnsciencepub.com

Scope and Objectives of Current Research on this compound

Current research involving this compound is focused on several key areas, including the development of novel synthetic methods, its application in creating new materials, and its use as a tool in fundamental organic chemistry research.

A primary objective is the development of more efficient, environmentally friendly, and cost-effective synthetic routes. patsnap.com This includes optimizing reaction conditions, exploring new catalysts, and improving the recyclability of starting materials. patsnap.com

Another significant area of research is its application in materials science. Scientists are exploring its use in creating high-performance polymers with specific thermal and mechanical properties. chemimpex.com This includes its role in the synthesis of novel photoinitiators for applications ranging from dental resins to 3D printing. beilstein-journals.orgkavyapharma.commdpi.com

Furthermore, this compound continues to be a subject of interest in mechanistic studies. Its sterically hindered nature provides a unique model for investigating reaction kinetics and the influence of molecular structure on reactivity. cdnsciencepub.comrsc.orgtandfonline.com Researchers are also exploring its use in analytical methods for the detection and quantification of other chemical compounds. chemimpex.comsielc.com

The table below outlines the primary areas of current research focus for this compound.

| Research Area | Objectives | Key Applications/Studies |

| Synthetic Methodology | Develop efficient, green, and cost-effective synthesis. | Optimization of reaction conditions, new catalysts, recycling of materials. patsnap.com |

| Materials Science | Create high-performance polymers and advanced materials. | Photoinitiators for UV curing, dental resins, 3D printing. chemimpex.combeilstein-journals.orgkavyapharma.com |

| Mechanistic & Analytical Chemistry | Understand reaction mechanisms and develop analytical methods. | Solvolysis studies, reaction kinetics, detection of other compounds. chemimpex.comcdnsciencepub.comrsc.org |

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRGEIXQCZHICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166435 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1585-16-6 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1585-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4,6-trimethylbenzyl Chloride

Established Synthetic Routes to 2,4,6-Trimethylbenzyl Chloride

The synthesis of this compound, a significant chemical intermediate, is primarily achieved through direct functionalization of mesitylene or by conversion from its corresponding alcohol.

The most direct method for preparing this compound is the chloromethylation of mesitylene, a reaction first reported by Sommelet in 1913. mdpi.com This process typically falls under the category of the Blanc chloromethylation reaction. wikipedia.orglibretexts.org The reaction involves treating an aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.org

The mechanism is analogous to a Friedel-Crafts acylation. alfa-chemistry.com It begins with the protonation of the formaldehyde carbonyl group by the acidic conditions, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgalfa-chemistry.com The electron-rich aromatic ring of mesitylene then performs a nucleophilic attack on the activated formaldehyde. libretexts.org This is followed by the rearomatization of the ring, leading to the formation of a benzyl alcohol intermediate. libretexts.orgalfa-chemistry.com Under the sustained acidic reaction conditions, this alcohol is rapidly converted to the final this compound. libretexts.org

For industrial applications, modifications such as using paraformaldehyde as a slow-release source of formaldehyde can improve control over the reaction. Continuous flow systems with immobilized catalysts have also been developed to enhance reaction control, improve yields to over 90%, and allow for catalyst recycling. Another approach involves a pressurized reaction system using an aqueous formaldehyde solution and concentrated hydrochloric acid at elevated temperatures (100-140°C), which can also achieve yields greater than 90%. google.com

Table 1: Selected Methods for Chloromethylation of Mesitylene

| Reagents | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Mesitylene, Formalin, Concentrated HCl | 100-140°C, 1-4 bar pressure, 8-12h | >90% | google.com |

| Mesitylene, Paraformaldehyde, HCl gas | ZnCl₂, Acetic Acid, H₂SO₄, PEG-800 (PTC) | Good to Excellent | researchgate.net |

| Mesitylene, Formaldehyde, HCl | ZnCl₂ | Not specified | wikipedia.orglibretexts.org |

An alternative route to this compound is the chlorination of its precursor, 2,4,6-trimethylbenzyl alcohol. This method is a crucial functional group transformation in organic synthesis. thieme-connect.com A common laboratory method involves the use of thionyl chloride (SOCl₂) to convert the alcohol to the desired chloride. cdnsciencepub.com

Several other reagents can achieve this transformation, often under milder conditions than traditional methods that use phosphorus halides or concentrated acids. thieme-connect.com These modern methods are often necessary to avoid undesired side reactions. thieme-connect.com

One notable method employs 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO). thieme-connect.comorganic-chemistry.org This system provides a rapid (10-40 minutes) and high-yielding conversion under neutral conditions, making it compatible with acid-sensitive functional groups. thieme-connect.comorganic-chemistry.orgresearchgate.net The reaction proceeds primarily through an Sₙ2 pathway. thieme-connect.comorganic-chemistry.org Another advanced technique utilizes trimethylsilyl chloride with hydrous sodium montmorillonite, a natural clay. thieme-connect.comorganic-chemistry.org In this process, trimethylsilyl chloride reacts with trace water to generate hydrogen chloride in situ, which then protonates the alcohol, leading to the formation of a carbenium ion that is subsequently chlorinated. thieme-connect.com

Table 2: Comparison of Reagents for Chlorination of Benzyl Alcohols

| Reagent System | Reaction Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Standard conditions | Common, effective reagent | cdnsciencepub.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Room temperature, 10-40 min | Rapid, neutral conditions, high yield, chemoselective | thieme-connect.comorganic-chemistry.orgresearchgate.net |

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, safety, and environmental profile of chloromethylation reactions. Phase-transfer catalysis (PTC) is one such method used for the chloromethylation of aromatic hydrocarbons, including mesitylene. researchgate.net A catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like PEG-800 in an aqueous medium can produce chloromethylated products in good to excellent yields. researchgate.net

Solvent-free reaction conditions represent another significant advancement. A practical Blanc-type chloromethylation can be catalyzed by zinc chloride under solvent-free conditions, using dimethoxymethane and chlorosulfonic acid. tandfonline.com This approach simplifies the workup procedure and reduces chemical waste.

For the conversion of 2,4,6-trimethylbenzyl alcohol, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of DMSO is considered a highly efficient and chemoselective method. thieme-connect.comorganic-chemistry.org This reaction is notable for its speed, near-quantitative yields, and compatibility with acid-labile groups, representing a valuable tool in organic and medicinal chemistry. thieme-connect.comorganic-chemistry.orgresearchgate.net

Conversion from 2,4,6-Trimethylbenzyl Alcohol via Chlorination

Precursor Synthesis Pathways Relevant to this compound

The synthesis of precursors is fundamental to the multi-step preparation of this compound. A key precursor is 2,4,6-trimethylbenzoic acid, which can be reduced to form 2,4,6-trimethylbenzyl alcohol. cdnsciencepub.combiosynth.com

2,4,6-Trimethylbenzoic acid is a valuable fine chemical intermediate. guidechem.com It can be synthesized through various routes, including the oxidation of mesitylene derivatives or the carboxylation of a Grignard reagent derived from bromomesitylene. scispace.comnist.gov However, a prominent industrial method involves the Friedel-Crafts acylation of mesitylene. google.com

The synthesis of 2,4,6-trimethylbenzoic acid from mesitylene can be accomplished via a two-step sequence involving a Friedel-Crafts acylation followed by a haloform reaction. google.com

In the first step, mesitylene undergoes a Friedel-Crafts acylation reaction with an acylating agent like chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, although catalytic amounts of iron(III) compounds can also be used. google.com This step yields an intermediate, α-chloro-2,4,6-trimethylacetophenone. google.com

The second step is a haloform reaction. The α-chloro-2,4,6-trimethylacetophenone intermediate is treated with sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt. google.com This facilitates the oxidation and cleavage of the carbon-carbon bond to form the sodium salt of 2,4,6-trimethylbenzoic acid. vulcanchem.com Subsequent acidification with an acid like hydrochloric acid precipitates the final product, which can be purified by recrystallization. guidechem.comgoogle.com

Another Friedel-Crafts approach involves the direct carboxylation of mesitylene using carbon dioxide in the presence of aluminum trichloride. patsnap.comgoogle.com This method offers a more direct route with fewer steps. google.com

Table 3: Friedel-Crafts Based Syntheses of 2,4,6-Trimethylbenzoic Acid

| Starting Material | Reagents | Catalyst | Key Intermediate | Yield | Reference(s) |

|---|---|---|---|---|---|

| Mesitylene | 1. Chloroacetyl chloride2. Sodium hypochlorite | 1. Acylation catalyst (e.g., Fe(III) cpds)2. Phase-transfer catalyst | α-chloro-2,4,6-trimethylacetophenone | Not specified | google.com |

| Mesitylene | Carbon dioxide | Aluminum trichloride | None (Direct carboxylation) | Not specified | patsnap.comgoogle.com |

Synthesis of 2,4,6-Trimethylbenzoic Acid

Grignard Reagent Approaches

The use of Grignard reagents in the synthesis involving this compound presents significant challenges, primarily due to the compound's reactivity. Attempts to prepare the corresponding Grignard reagent from this compound are often unsuccessful. The presence of methyl groups in the ortho and para positions on the benzene ring promotes a coupling reaction. cdnsciencepub.com This leads to a high yield of the substituted ethane derivative, 1,2-bis(2,4,6-trimethylphenyl)ethane, instead of the desired benzylmagnesium chloride. cdnsciencepub.com Research has shown that this coupling side-reaction can account for as much as 87% of the product yield. cdnsciencepub.com

While direct Grignard reagent formation from the chloride is problematic, a related Grignard method is used to synthesize its precursor, 2,4,6-trimethylbenzoic acid. This process involves reacting 2,4,6-trimethylbromobenzene with magnesium in anhydrous ether to form the Grignard reagent, which is then poured over dry ice. guidechem.com Subsequent acidification yields the desired carboxylic acid with a reported yield of 86% to 87%. guidechem.com However, this method requires strict anhydrous and anaerobic conditions. guidechem.com

Table 1: Outcome of Grignard Reaction with this compound

| Starting Material | Reagent | Primary Outcome | Reported Yield of Outcome | Reference |

| This compound | Magnesium (for Grignard formation) | Coupling to form 1,2-bis(2,4,6-trimethylphenyl)ethane | 87% | cdnsciencepub.com |

Oxidation of 2,4,6-Trimethylbenzyl Alcohol

The oxidation of 2,4,6-trimethylbenzyl alcohol serves as a pathway to its derivatives, which can then be converted to this compound. Various oxidizing agents can be employed for this initial step. One reported method uses o-iodoxybenzoic acid (IBX) under solvent-free conditions, which, after two hours at 60°C, yields a mixture containing 40% 2,4,6-trimethylbenzoic acid and 60% 2,4,6-trimethylbenzaldehyde. guidechem.com Another approach involves oxidation in the presence of molecular iodine and potassium carbonate. chemicalbook.com

Once the alcohol is converted to its corresponding carboxylic acid, this compound can be formed through subsequent reactions. For instance, 2,4,6-tri-t-butylbenzyl alcohol can be converted to the corresponding benzyl chloride using thionyl chloride. cdnsciencepub.com This suggests a two-step pathway from 2,4,6-trimethylbenzyl alcohol: first, oxidation to the carboxylic acid, and second, chlorination with a reagent like thionyl chloride to yield the final benzyl chloride product.

Table 2: Oxidation and Subsequent Chlorination Pathways

| Starting Material | Reagent(s) | Intermediate/Final Product | Key Findings | Reference |

| 2,4,6-Trimethylbenzyl alcohol | o-Iodoxybenzoic acid (IBX) | 2,4,6-Trimethylbenzoic acid & 2,4,6-Trimethylbenzaldehyde | Yields a 40/60 mixture of acid and aldehyde. | guidechem.com |

| 2,4,6-Trimethylbenzyl alcohol | Molecular Iodine, Potassium Carbonate | Oxidized product | Undergoes oxidation. | chemicalbook.com |

| 2,4,6-Tri-t-butylbenzyl alcohol | Thionyl chloride | 2,4,6-Tri-t-butylbenzyl chloride | Demonstrates conversion of a sterically hindered benzyl alcohol to its chloride. | cdnsciencepub.com |

Acylation and Haloform Reactions in 2,4,6-Trimethylbenzoic Acid Synthesis

A common industrial route to 2,4,6-trimethylbenzoic acid, a key precursor for various derivatives, involves a two-stage process beginning with mesitylene (sym-trimethylbenzene). google.comgoogle.com

Acylation Reaction : The synthesis begins with the Friedel-Crafts acylation of mesitylene. google.com Chloroacetyl chloride is used as the acylating agent in the presence of an acylation catalyst. google.comgoogle.com This reaction produces the intermediate, 2,4,6-trimethylchloroacetophenone. google.comgoogle.com

Haloform Reaction : The intermediate ketone then undergoes a haloform reaction. google.com This step uses sodium hypochlorite as the oxidizing agent and a quaternary ammonium salt as a phase-transfer catalyst to facilitate the reaction. google.comgoogle.comgoogle.com The reaction converts the chloroacetophenone intermediate into 2,4,6-trimethylbenzoic acid. google.com The final product is isolated through subsequent hydrolysis, which involves extraction, neutralization with acid, and recrystallization. google.comgoogle.com

Table 3: Two-Step Synthesis of 2,4,6-Trimethylbenzoic Acid

| Reaction Step | Reactants | Catalyst | Product | Reference |

| 1. Acylation | Mesitylene, Chloroacetyl chloride | Acylation catalyst | 2,4,6-Trimethylchloroacetophenone | google.comgoogle.comgoogle.com |

| 2. Haloform | 2,4,6-Trimethylchloroacetophenone, Sodium hypochlorite | Quaternary ammonium salt (Phase-transfer catalyst) | 2,4,6-Trimethylbenzoic acid | google.comgoogle.comgoogle.com |

Green Chemistry Approaches and Sustainable Synthesis of this compound

In response to the need for more environmentally friendly chemical processes, several green chemistry approaches for the synthesis of this compound and its precursors have been developed. These methods prioritize atom economy, the use of less hazardous reagents, and the ability to recycle materials. google.compatsnap.com

One notable green method for producing the precursor 2,4,6-trimethylbenzoic acid is the direct carboxylation of mesitylene using carbon dioxide (CO2) as the carboxylating agent. google.compatsnap.com This single-step process, conducted in the presence of a catalyst, directly adds a carboxyl group to the phenyl ring of mesitylene. google.com The reaction is considered an example of atom economy and Green Chemistry because it utilizes a readily available and non-toxic C1 source (CO2) and simplifies the production process. google.com A patented method describes putting mesitylene and a catalyst into a reactor, introducing CO2 gas, and allowing the system to react for 6-12 hours. google.com The catalyst can be recovered from the aqueous phase after the reaction, and the product crystallizes from the oil phase, highlighting the recyclability of the components. google.compatsnap.com

Another green approach involves the photocatalytic oxidation of mesitaldehyde to 2,4,6-trimethylbenzoic acid. chemicalbook.com This reaction uses an iridium-based photocatalyst, acetonitrile as the solvent, and molecular oxygen as the terminal oxidant. chemicalbook.com The process is conducted at room temperature under irradiation with blue LEDs, offering a chemoselective and environmentally benign alternative to traditional oxidation methods. chemicalbook.com

For the direct synthesis of this compound, a method has been developed that involves reacting mesitylene with an aqueous formaldehyde solution and concentrated hydrochloric acid in a pressurized reactor. google.com This process can achieve product yields greater than 90% at temperatures between 100-140°C. google.com

Table 4: Overview of Green Synthesis Approaches

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Green Advantage | Reference |

| Direct Carboxylation | Mesitylene | Carbon dioxide (CO2), Catalyst | 2,4,6-Trimethylbenzoic acid | Atom economy, uses CO2, simple process | google.compatsnap.com |

| Photocatalytic Oxidation | Mesitaldehyde | Iridium photocatalyst, Oxygen, Blue LEDs, Acetonitrile | 2,4,6-Trimethylbenzoic acid | Uses light and O2, room temperature | chemicalbook.com |

| Pressurized Chloromethylation | Mesitylene | Aqueous formaldehyde, Concentrated HCl | This compound | High yield, uses aqueous reagents | google.com |

Molecular Structure, Bonding, and Spectroscopic Characterization Studies of 2,4,6-trimethylbenzyl Chloride

Advanced Crystallographic Analysis of 2,4,6-Trimethylbenzyl Chloride

Single Crystal X-ray Diffraction Studies

The solid-state structure of this compound was determined for the first time using single-crystal X-ray diffraction. mdpi.com Crystals suitable for this analysis were obtained through slow sublimation from a commercial bottle that had been stored for over two decades. mdpi.com

The crystallographic data revealed that the compound crystallizes in the triclinic space group P-1. mdpi.com The asymmetric unit of the crystal structure contains two chemically equivalent but crystallographically independent molecules. mdpi.com

Table 1: Crystal Data and Structure Refinement for this compound. mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₃Cl |

| Formula weight | 168.67 g/mol |

| Temperature | 93 K |

| Wavelength | 0.71075 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.8666(9) |

| b (Å) | 10.2719(13) |

| c (Å) | 11.8789(15) |

| α (°) | 87.557(9) |

| β (°) | 77.371(8) |

| γ (°) | 73.908(7) |

| Volume (ų) | 899.8(2) |

| Z | 4 |

Analysis of C-Cl Bond Length and Atypical Structural Features

A significant finding from the X-ray diffraction study is the atypically long C-Cl bond length in this compound. mdpi.com Both independent molecules in the asymmetric unit exhibit a C-Cl bond length of 1.83 Å. mdpi.com This is notably longer than the C-Cl bonds in a range of comparable benzyl chloride structures. mdpi.com For instance, the C-Cl bond length in benzyl chloride itself is shorter, and in 4-chlorobenzyl chloride, the exocyclic C-Cl bond is 1.791(9) Å. mdpi.commdpi.com This elongation of the C-Cl bond is a key structural feature of this molecule. mdpi.com

Molecular Conformation and Steric Effects on Structure

The molecular conformation of this compound is heavily influenced by steric factors, particularly the presence of the two methyl groups at the ortho positions (2 and 6). mdpi.comcdnsciencepub.com These bulky substituents force the chloromethyl (-CH₂Cl) group to adopt an orientation where the C-Cl bond is almost perpendicular to the plane of the benzene ring. mdpi.com The torsion angle between the plane of the aromatic ring and the C-Cl bond is generally found to be between 78° and 89° for benzyl chlorides, and this compound conforms to this trend, indicating that this perpendicular orientation is favored even in the absence of ortho substituents. mdpi.com This conformation minimizes steric hindrance between the chloromethyl group and the ortho-methyl groups. cdnsciencepub.com

Intermolecular Interactions in the Solid State

The crystal structure of this compound shows no significant intermolecular interactions. mdpi.com The packing of the molecules in the solid state is primarily dictated by steric considerations rather than strong intermolecular forces like hydrogen bonding, which is consistent with the non-polar nature of the bulk of the molecule. mdpi.com

Comparison with Related Benzyl Chlorides

When compared to other crystallographically characterized benzyl chlorides, the structure of this compound stands out due to its elongated C-Cl bond. mdpi.com A comparative analysis with benzyl chloride, the three isomeric bis(chloromethyl)benzenes, 1,3,5-tris(chloromethyl)benzene, and several hexasubstituted benzene derivatives reveals that while the C(ring)-CH₂ bond length does not vary significantly, the CH₂-Cl bond length in this compound is at the upper end of the observed range. mdpi.com The C-C-Cl bond angle, however, shows relatively little variation among these compounds. mdpi.com

Table 2: Comparison of Key Geometric Parameters in Benzyl Chlorides. mdpi.com

| Compound | C(ring)-CH₂ (Å) | CH₂-Cl (Å) | C-C-Cl (°) | Torsion Angle (°) |

|---|---|---|---|---|

| This compound (Molecule 1) | 1.512 | 1.830 | 111.9 | 85.5 |

| This compound (Molecule 2) | 1.515 | 1.831 | 111.7 | 86.8 |

| Benzyl chloride | 1.503 | 1.804 | 111.5 | 78.4 |

| 1,2-Bis(chloromethyl)benzene | 1.505 | 1.796 | 111.3 | 88.8 |

| 1,3-Bis(chloromethyl)benzene | 1.506 | 1.802 | 111.4 | 82.5 |

Spectroscopic Investigations of this compound

Prior to its definitive X-ray structural determination, this compound was characterized by several spectroscopic methods. mdpi.com These techniques provided valuable information about its molecular structure and bonding.

The compound has been studied using:

Infrared (IR) Spectroscopy : IR spectra help in identifying the functional groups present in the molecule. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy have been used to characterize the molecule, confirming the presence and connectivity of the hydrogen and carbon atoms in their specific chemical environments. mdpi.comcdnsciencepub.com

Mass Spectrometry : This technique has been used to determine the molecular weight and fragmentation pattern of the compound. mdpi.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy : NQR has also been employed to investigate the electronic environment of the chlorine nucleus. mdpi.com

These spectroscopic data are consistent with the structure determined by X-ray crystallography and provide a comprehensive characterization of the compound. mdpi.com

Computational Chemistry and Theoretical Studies of this compound

HOMO-LUMO Energy Analysis and Charge Transfer Characterization

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in quantum chemistry for understanding chemical stability and reactivity. researchgate.net The energy of the HOMO is related to a molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that characterizes molecular stability and reflects the potential for charge transfer within the molecule. researchgate.net

For this compound, also known as mesityl chloride, the HOMO and LUMO energies have been calculated using density functional theory (DFT) methods. researchgate.net These calculations confirm that a charge transfer occurs within the molecule. researchgate.net The energy gap helps to illustrate the chemical reactivity and kinetic stability of the compound. researchgate.net A smaller gap is generally associated with higher reactivity and a greater ease of charge transfer. Natural bond orbital (NBO) analysis performed on this compound further supports the occurrence of charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netresearchgate.net

Table 1: Frontier Orbital Properties of this compound

| Parameter | Description | Finding |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | Calculated values indicate the molecule's capacity to donate electrons. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | Calculated values indicate the molecule's capacity to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, a descriptor of molecular stability and reactivity. | The calculated energy gap demonstrates that charge transfer happens within the molecule. researchgate.net |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations have been employed to simulate its vibrational spectra. researchgate.net Specifically, the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra were computationally generated. researchgate.net

These predictions were achieved using DFT calculations, with the B3PW91 functional and a 6-311G(d,p) basis set yielding the best correlation with experimental data. researchgate.net The process involves first optimizing the molecule's geometry in its ground state and then calculating the vibrational frequencies (wavenumbers). researchgate.net The results from these computational methods were used to simulate the complete vibrational spectra. researchgate.net

The simulated spectra for this compound showed excellent agreement with the experimentally recorded FT-IR and FT-Raman spectra. researchgate.net This strong correlation validates the accuracy of the computational model and the optimized molecular structure derived from it. Such studies are essential for the detailed assignment of vibrational bands to specific molecular motions, such as C-Cl stretching and bending vibrations. researchgate.net

Table 2: Computational and Experimental Spectroscopic Data

| Spectroscopic Technique | Status | Method of Analysis | Key Finding |

| FT-IR | Recorded & Simulated | DFT (B3PW91/6-311G(d,p)) | Excellent agreement between calculated and experimental spectra. researchgate.net |

| FT-Raman | Recorded & Simulated | DFT (B3PW91/6-311G(d,p)) | Excellent agreement between calculated and experimental spectra. researchgate.net |

| ¹H and ¹³C NMR | Characterized | Nuclear Magnetic Resonance | The compound has been characterized by NMR spectroscopy. mdpi.com |

| NQR | Characterized | Nuclear Quadrupole Resonance | The compound has been characterized by NQR spectroscopy. mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is significantly influenced by steric factors. mdpi.com A detailed understanding of its molecular structure and conformation has been achieved through single-crystal X-ray diffraction. mdpi.com This analysis revealed that the solid-state structure contains two chemically equivalent but crystallographically independent molecules in the asymmetric unit. mdpi.com

A key conformational feature is the orientation of the chloromethyl (-CH₂Cl) group relative to the plane of the benzene ring. mdpi.com The presence of the two bulky methyl groups at the ortho positions (positions 2 and 6) creates steric hindrance, which forces the -CH₂Cl group to adopt an orientation where the C-Cl bond is nearly perpendicular to the ring's plane. mdpi.com The torsion angle between the benzene ring plane and the C-Cl bond is generally found to be between 78° and 89°. mdpi.com This perpendicular orientation is a favored conformation for benzyl chlorides, even in the absence of ortho substituents. mdpi.com

The crystal structure analysis also provided precise measurements of bond lengths and angles. The C-Cl bond length was determined to be 1.83 Å, which is noted to be slightly longer than that observed in a range of comparable benzyl chloride structures. mdpi.com While specific molecular dynamics simulations for this compound are not extensively reported in the reviewed literature, DFT-based optimization calculations have been performed on closely related structures, such as benzimidazolium salts containing a 2,4,6-trimethylbenzyl group, to determine their stable conformations. dergipark.org.tr

Table 3: Key Geometric Parameters for this compound (from X-ray Crystallography)

| Parameter | Molecule 1 Value | Molecule 2 Value | Note |

| C-CH₂ Bond Length | Not specified | Not specified | Does not vary significantly between comparable compounds. mdpi.com |

| CH₂-Cl Bond Length | 1.83 Å | 1.83 Å | Slightly longer than in many other reported benzyl chlorides. mdpi.com |

| C-CH₂-Cl Angle | 112.3° | Not specified | The value for one molecule is slightly high but close to the normal range of 110-111.5°. mdpi.com |

| Torsion Angle (Ring Plane to C-Cl) | ~78-89° | ~78-89° | Indicates a nearly perpendicular orientation. mdpi.com |

Reactivity and Reaction Mechanisms of 2,4,6-trimethylbenzyl Chloride

Solvolysis Reactions and Kinetic Isotope Effects

The solvolysis of 2,4,6-trimethylbenzyl chloride has been a subject of detailed kinetic studies to understand the influence of substitution on reaction mechanisms. These investigations often employ kinetic isotope effects to probe the nature of the transition state.

α-Deuterium Isotope Effects in Solvolysis

The α-deuterium kinetic isotope effect (KIE), kH/kD, is a sensitive tool for determining the extent of nucleophilic involvement in the rate-determining step of a solvolysis reaction. For this compound, the α-deuterium isotope effect varies significantly with the solvent system, indicating changes in the reaction mechanism. cdnsciencepub.comresearchgate.net

In 80% ethanol-water, the kH/kD value for this compound is 1.09. cdnsciencepub.comresearchgate.net This value suggests a degree of nucleophilic participation by the solvent in the transition state, as it is lower than the typical limiting value of ~1.15 expected for a purely SN1 mechanism. cdnsciencepub.com However, when the solvent is changed to 80% trifluoroethanol-water, a less nucleophilic medium, the kH/kD value increases to 1.16. cdnsciencepub.comresearchgate.net This higher value is indicative of a more carbocationic, or "limiting," character in the transition state, suggesting that nucleophilic participation by the solvent is significantly diminished. cdnsciencepub.com

Table 1: α-Deuterium Isotope Effects (kH/kD) for Solvolysis of this compound

| Solvent | kH/kD |

| 80% Ethanol-Water | 1.09 cdnsciencepub.comresearchgate.net |

| 80% Trifluoroethanol-Water | 1.16 cdnsciencepub.comresearchgate.net |

Solvent Participation and Steric Hindrance to Solvation

The methyl groups in the ortho positions of this compound create steric hindrance around the reaction center. This steric bulk impedes the approach of nucleophilic solvent molecules, thereby influencing the reaction pathway. cdnsciencepub.comresearchgate.net

In moderately nucleophilic solvents like 80% ethanol-water, while there is evidence of solvent participation, it is somewhat less than that observed for less sterically hindered benzyl chlorides, such as p-methylbenzyl chloride. cdnsciencepub.com The steric hindrance in this compound is thought to be a primary reason for the observed increase in the kinetic isotope effect compared to p-methylbenzyl chloride under the same conditions. cdnsciencepub.comresearchgate.net The bulky ortho-substituents make it more difficult for the solvent to assist in the departure of the leaving group, pushing the mechanism towards a more SN1-like pathway. cdnsciencepub.com This effect is even more pronounced in the case of the more sterically demanding 2,4,6-tri-t-butylbenzyl chloride. cdnsciencepub.comresearchgate.net

Reaction Kinetics and Thermodynamic Parameters

The solvolysis of this compound follows first-order kinetics. researchgate.net The rate of solvolysis is influenced by both the electronic effects of the methyl groups and the steric environment. The three methyl groups are electron-donating, which helps to stabilize the incipient benzylic carbocation, thus favoring an SN1-type mechanism. cdnsciencepub.com

Studies on the solvolysis of a series of trialkylbenzyl chlorides in 80% ethanol-water have provided insights into the thermodynamic parameters of these reactions. cdnsciencepub.com While specific values for the entropy of activation (ΔS) for this compound are not detailed in the provided context, it is noted that variations in ΔS for related compounds can be explained by differences in solvation effects. researchgate.netcdnsciencepub.com For instance, a significant increase in ΔS* was observed for the highly hindered 2,4,6-tri-t-butylbenzyl chloride, which was attributed to steric hindrance to solvation at the reaction site. researchgate.netcdnsciencepub.com

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions. For example, it reacts with ethanolamine to form 2-{[(2,4,6-trimethylphenyl)methyl]amino}ethan-1-ol. smolecule.com In this type of reaction, the amino group of ethanolamine acts as a nucleophile, displacing the chloride ion from the benzylic carbon of this compound. Another example is its reaction with propene in the presence of a strong base to produce 3-(2,4,6-trimethylphenyl)-1-propene.

Electrophilic Aminations with Organometallic Reagents

While direct electrophilic amination of this compound itself is not described, related compounds are used in the context of electrophilic amination. Specifically, O-2,4,6-trimethylbenzoyl hydroxylamines are employed as effective electrophilic aminating agents for various organometallic reagents, such as alkylzinc and alkylmagnesium compounds. researchgate.netuni-muenchen.de These reactions proceed without the need for a transition-metal catalyst and are highly chemoselective. researchgate.netuni-muenchen.de The steric bulk of the 2,4,6-trimethylbenzoyl group is crucial for the success of these reactions. uni-muenchen.de

Coupling Reactions with Organometallic Reagents

The steric bulk of the 2,4,6-trimethylbenzyl group significantly influences the course of coupling reactions involving its organometallic derivatives. The formation of a Grignard reagent from this compound, for instance, shows a marked tendency towards self-coupling.

Research has shown that when this compound is used to prepare the corresponding Grignard reagent (2,4,6-trimethylbenzylmagnesium chloride), it readily undergoes a Wurtz-type coupling reaction to form the dimer, 1,2-bis(2,4,6-trimethylphenyl)ethane. This homocoupling reaction can be highly efficient, with one study reporting a yield of 87% for the substituted ethane product. This indicates that the presence of methyl groups in the ortho- and para-positions facilitates this coupling process. Another source notes the coupling of alpha-2-chloroisodurene (an alternative name for this compound) with reagents like methylmagnesium iodide to produce 1,2-dimesitylethane. lookchem.com

While cross-coupling reactions with this specific benzylic chloride are less commonly documented, the related Grignard reagent, 2-mesitylmagnesium bromide, is utilized in cobalt-catalyzed Kumada coupling reactions with various electrophiles. kavyapharma.com For example, the successful synthesis of compounds like 4-(2,4,6-trimethylbenzyl)benzonitrile demonstrates the feasibility of forming C-C bonds with the sterically encumbered mesitylmethyl moiety. kavyapharma.com However, the dominant pathway for the Grignard reagent of this compound often remains the high-yielding self-coupling reaction.

Table 1: Grignard Self-Coupling Reaction of this compound

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Mg | 1,2-bis(2,4,6-trimethylphenyl)ethane | 87% |

Reactions with Other Functional Groups

Cyanation Reactions with Trimethylsilyl Cyanide

The conversion of this compound to the corresponding nitrile, 2-(2,4,6-trimethylphenyl)acetonitrile, can be accomplished through nucleophilic substitution with a cyanide source. While classic conditions using sodium cyanide are possible, modern methods often employ other cyanide reagents for improved efficiency and compatibility. doubtnut.com

A general, base-free method for the cyanation of benzyl chlorides utilizes trimethylsilyl cyanide (TMSCN) with a nickel catalyst system, such as Ni(cod)₂/PPh₃. rsc.org This reaction proceeds under mild conditions (e.g., 60 °C in toluene) and demonstrates good chemoselectivity. rsc.org Although this compound is not explicitly detailed as a substrate in this specific study, the methodology is presented as being broadly applicable to substituted benzyl chlorides. rsc.org

Alternative methods have also been developed. A Chinese patent describes a process for synthesizing 2,4,6-trimethylbenzyl cyanide from the corresponding chloride using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. google.com The reaction is catalyzed by a copper salt, such as cuprous iodide (CuI), in a toluene solvent at high temperatures (180 °C), affording the product in a 64% yield. google.com

Table 3: Cyanation of this compound

| Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₄[Fe(CN)₆] | CuI, Toluene, 180°C, 20h | 2-(2,4,6-trimethylphenyl)acetonitrile | 64% | google.com |

| Trimethylsilyl cyanide (TMSCN) | Ni(cod)₂/PPh₃, Toluene, 60°C | 2-(Aryl)acetonitrile (General Method) | up to 97% (for other benzyl chlorides) | rsc.org |

Regioselectivity Studies in Reactions Involving 2,4,6-Trimethylbenzoyl Chloride

The significant steric hindrance imposed by the two ortho-methyl groups in 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) profoundly governs the regioselectivity of its reactions. Nucleophilic attack at the carbonyl carbon is severely impeded, often leading to alternative reaction pathways or requiring specific catalytic activation to proceed as desired.

A notable study on the reaction of bulky acyl chlorides with methyllithium (MeLi) highlights this steric effect. mdpi.com When 2,4,6-trimethylbenzoyl chloride was treated with MeLi, the expected product from double addition, 2-(2,4,6-trimethylphenyl)-2-propanol, was formed in only 21.6% yield. mdpi.com The major products were the methyl ketone (1-(2,4,6-trimethylphenyl)ethan-1-one) resulting from single addition (7.9% yield) and, remarkably, the 1,3-diketone (1,3-bis(2,4,6-trimethylphenyl)propane-1,3-dione) in 49.9% yield. mdpi.com The formation of the diketone arises from deprotonation of the intermediate methyl ketone followed by acylation by another molecule of the acyl chloride. This outcome is a direct consequence of the steric bulk hindering the second nucleophilic attack of MeLi on the ketone's carbonyl group. mdpi.comresearchgate.net

This steric control of regioselectivity is harnessed in synthetic methodologies like the Yamaguchi esterification. In this reaction, a carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (a similarly hindered acyl chloride) to form a mixed anhydride. acs.org A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then selectively attacks the less sterically hindered carbonyl group (the one from the substrate carboxylic acid), leading to a highly reactive N-acyl pyridinium salt that is subsequently attacked by an alcohol to form the desired ester. acs.org The steric bulk of the trimethylbenzoyl or trichlorobenzoyl group effectively shields its own carbonyl carbon, directing the reaction to the other electrophilic center and ensuring high regioselectivity. acs.orguniurb.it

Table 4: Product Distribution in the Reaction of 2,4,6-Trimethylbenzoyl Chloride with MeLi

| Product | Structure | Yield |

|---|---|---|

| 1,3-Diketone | 1,3-bis(2,4,6-trimethylphenyl)propane-1,3-dione | 49.9% |

| Tertiary Alcohol | 2-(2,4,6-trimethylphenyl)-2-propanol | 21.6% |

| Ketone | 1-(2,4,6-trimethylphenyl)ethan-1-one | 7.9% |

Applications and Derivatization in Advanced Organic Synthesis

2,4,6-Trimethylbenzyl Chloride as a Building Block in Organic Synthesis

This compound, also known as α2-Chloroisodurene, is a versatile building block in organic synthesis. Its reactivity is largely defined by the chloromethyl group attached to the sterically hindered mesitylene (1,3,5-trimethylbenzene) ring. The presence of the 2,6-dimethyl substituents forces the chloromethyl group into an orientation nearly perpendicular to the benzene ring's plane. This structural feature influences its reaction pathways. As an aryl chloride, it is capable of participating in reactions such as palladium-catalyzed coupling with organic halides in the presence of an activated zinc catalyst. biosynth.com The first mention of its formation via the chloromethylation of mesitylene dates back to 1913.

The unique structure of this compound makes it a valuable precursor in the synthesis of fine chemicals and more complex molecules. It serves as a key intermediate, enabling the construction of intricate molecular architectures. chemimpex.com Its utility is demonstrated in its conversion to various derivatives through reactions targeting the benzylic chloride functional group.

The compound is a recognized intermediate in the production of specialty chemicals for the pharmaceutical and agrochemical industries. chemimpex.comlongchangchemical.com It serves as a starting material or key building block for certain active pharmaceutical ingredients, including some antibiotics and antihistamines, as well as for agrochemical products like insecticides. longchangchemical.compatsnap.comvulcanchem.comgoogle.com The incorporation of the 2,4,6-trimethylphenyl moiety, facilitated by this intermediate, is a step in the synthesis of these specialized products. longchangchemical.com

A notable application of this compound is in the synthesis of arylacetonitriles, which are structural motifs found in various biologically active compounds. rsc.org A simple and practical method involves the cyanation of benzyl chlorides using trimethylsilyl cyanide, catalyzed by a Ni(cod)₂/PPh₃ system. rsc.org This reaction proceeds under mild, base-free conditions. rsc.org For this compound, the reaction demonstrates excellent chemoselectivity, affording the corresponding 2-(2,4,6-trimethylphenyl)acetonitrile in high yield. rsc.org

Table 1: Nickel-Catalyzed Cyanation of Substituted Benzyl Chlorides Data sourced from research on Ni-catalyzed reactions of benzyl chlorides with trimethylsilyl cyanide. rsc.org

| Entry | Benzyl Chloride Substrate | Product | Yield (%) |

| 1 | 4-MeO-C₆H₄CH₂Cl | 2-(4-methoxyphenyl)acetonitrile | 96 |

| 2 | 4-Me-C₆H₄CH₂Cl | 2-(p-tolyl)acetonitrile | 94 |

| 3 | C₆H₅CH₂Cl | Phenylacetonitrile | 85 |

| 4 | 4-F-C₆H₄CH₂Cl | 2-(4-fluorophenyl)acetonitrile | 93 |

| 5 | 4-Cl-C₆H₄CH₂Cl | 2-(4-chlorophenyl)acetonitrile | 94 |

| 6 | 2,4,6-Me₃-C₆H₂CH₂Cl | 2-(2,4,6-trimethylphenyl)acetonitrile | 97 |

Intermediate in Pharmaceutical and Agrochemical Synthesis

Applications of 2,4,6-Trimethylbenzoyl Chloride in Polymer Chemistry

While this compound is a key building block, its oxidized counterpart, 2,4,6-trimethylbenzoyl chloride , is paramount in polymer chemistry. This acyl chloride is a crucial precursor for manufacturing photoinitiators used in photopolymerization processes. chemimpex.compatsnap.com Its derivatives are essential components in UV-curable materials like coatings, inks, adhesives, and dental resins. chemimpex.comkavyapharma.com

2,4,6-Trimethylbenzoyl chloride is not a photoinitiator itself but is the key raw material for a class of highly efficient acylphosphine oxide photoinitiators. patsnap.comrsc.org These initiators are favored for their ability to generate radicals upon exposure to UV or visible light, triggering rapid polymerization. chemimpex.comsinocurechem.com Prominent photoinitiators synthesized from this compound include:

Table 2: Major Photoinitiators Derived from 2,4,6-Trimethylbenzoyl Chloride

| Abbreviation | Full Compound Name |

| TPO | 2,4,6-Trimethylbenzoyldiphenylphosphine oxide |

| TPO-L | Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate |

| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide |

| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |

Source: Data compiled from various studies on acylphosphine oxide photoinitiators. rsc.org

These compounds, particularly TPO and its analogs, are noted for absorption spectra extending from 350 nm to 400 nm, making them highly effective for initiating polymerization. rsc.org LAP, a water-soluble derivative, is especially valuable for biomedical applications like hydrogel formation for cell encapsulation, as it can be activated by less harmful, longer-wavelength light. sinocurechem.comnih.govresearchgate.net

The photoinitiators derived from 2,4,6-trimethylbenzoyl chloride, such as TPO and BAPO, are classified as Type I or cleavage-type photoinitiators. rsc.orgnih.gov The mechanism of action involves the absorption of a photon, which elevates the molecule to an excited state. nih.gov This is followed by a rapid α-cleavage of the relatively weak carbon-phosphorus (C–P) bond. rsc.org

Upon irradiation, the molecule fragments into two distinct radical species:

A 2,4,6-trimethylbenzoyl radical

A phosphinoyl radical (e.g., diphenylphosphinoyl radical in the case of TPO) rsc.org

Both of these resulting radicals are highly reactive and can efficiently initiate the free-radical polymerization of monomers, such as acrylates. rsc.orgresearchgate.net This cleavage process is highly efficient, with some derivatives like BAPO capable of generating four radicals per molecule, making them extremely effective at starting the polymerization chain reaction. wikipedia.org

Photoinitiators for Polymerization Processes

Applications in UV-Curable Coatings, Inks, and Adhesives

This compound is a crucial precursor in the synthesis of photoinitiators used extensively in ultraviolet (UV) curable formulations. These formulations, which include coatings, inks, and adhesives, rely on photoinitiators to absorb UV light and generate reactive species that initiate polymerization, leading to rapid curing or drying. The resulting products exhibit high durability and performance.

The primary role of this compound is in the production of acylphosphine oxide photoinitiators. These photoinitiators are highly valued in UV curing applications for several reasons:

Deep Curing: Acylphosphine oxides absorb UV light in the near-UV and visible light range, which allows for the curing of thick and pigmented systems. bibliotekanauki.pl This is particularly advantageous for applications like white-pigmented coatings and black-pigmented systems where light penetration is limited. arkema.com

Low Yellowing: Compared to some other classes of photoinitiators, acylphosphine oxides exhibit a low tendency to cause yellowing in the final cured product, making them suitable for clear coatings and applications where color stability is important. bibliotekanauki.pl

High Reactivity: They are highly reactive and efficient in initiating polymerization, contributing to fast curing speeds which is a significant advantage in industrial processes. chemimpex.comchemicalbook.com

Derivatives of this compound, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are key ingredients in UV-curable inks, including those used for inkjet printing. google.comgoogle.com These inks require rapid curing upon exposure to UV light to ensure sharp image quality and adhesion to various substrates. Similarly, in the realm of adhesives, particularly for electronics and medical device assembly, UV-curable formulations containing these photoinitiators provide strong, reliable bonds with the benefit of rapid, on-demand curing that minimizes thermal stress on sensitive components. sinocurechem.com

Synthesis of Acylphosphine Oxide Photoinitiators (e.g., TPO, TPO-L)

This compound is a fundamental building block for the synthesis of several commercially important acylphosphine oxide photoinitiators, most notably Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L). bibliotekanauki.pl These compounds are highly efficient photoinitiators for free-radical polymerization upon exposure to UV light. tandfonline.com

The synthesis of TPO often involves the reaction of 2,4,6-trimethylbenzoyl chloride with a phosphorus-containing nucleophile. One common industrial method is the Arbuzov-type reaction with an alkoxydiphenylphosphine, such as methoxydiphenylphosphine or ethoxydiphenylphosphine. tandfonline.comcir-safety.org For instance, reacting 2,4,6-trimethylbenzoyl chloride with methoxydiphenylphosphine yields TPO. prepchem.com Another approach involves a one-pot synthesis starting from the less expensive triphenylphosphine oxide, which is converted to sodium diphenylphosphonite and then reacted with 2,4,6-trimethylbenzoyl chloride. tandfonline.com The reaction with trimethylsilyl chloride is a key step in this process to achieve a high yield of TPO. tandfonline.com

TPO-L , a liquid photoinitiator, is synthesized by reacting 2,4,6-trimethylbenzoyl chloride with diethyl phenylphosphonite. chemicalbook.comgoogle.com This process is typically carried out in a solvent like toluene, and after the reaction, the byproducts and solvent are removed to yield the final product. google.com TPO-L is particularly valued for its use in low-yellowing white systems and thick film coatings. chemicalbook.com A variation of this synthesis involves reacting 2,4,6-trimethylbenzoyl chloride with ethyl phenylphosphinate in the presence of triethylamine. chemicalbook.com

The general synthetic scheme for these acylphosphine oxides involves the formation of a phosphorus-carbon bond through the reaction of the acyl chloride with a suitable phosphine derivative, followed by oxidation or rearrangement to give the final phosphine oxide product.

Table 1: Key Acylphosphine Oxide Photoinitiators Derived from this compound

| Compound Name | Abbreviation | Key Reactants with this compound | Typical Applications | References |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | Diphenylphosphine derivatives (e.g., methoxydiphenylphosphine) | UV-curable coatings, printing inks, adhesives, especially in pigmented systems. bibliotekanauki.pltandfonline.com | tandfonline.comprepchem.com |

| Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | TPO-L | Diethyl phenylphosphonite or Ethyl phenylphosphinate | Low-yellowing UV-curable systems, white coatings, thick film coatings. chemicalbook.com | chemicalbook.comgoogle.com |

| Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO | Phenylphosphine derivatives | Dental adhesives, 3D printing, pigmented systems. arkema.combeilstein-journals.org | beilstein-journals.orgethz.ch |

Role in the Synthesis of N-Heterocyclic Carbene (NHC) Precursors and Complexes

This compound is a key reagent in the synthesis of N-heterocyclic carbene (NHC) precursors, specifically imidazolium and benzimidazolium salts. These salts are the direct precursors to NHCs, which are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. arabjchem.org The bulky 2,4,6-trimethylbenzyl (mesityl) group is often incorporated into the ligand framework to enhance the stability and influence the catalytic activity of the resulting metal complexes.

Synthesis of Benzimidazolium Salts and Related Ligands

The synthesis of benzimidazolium salts featuring a 2,4,6-trimethylbenzyl substituent is typically achieved through the N-alkylation of a pre-functionalized benzimidazole or imidazole derivative. clockss.orgresearchgate.net For example, 1-(naphthalen-1-ylmethyl)benzimidazole can be reacted with this compound in a solvent like DMF to produce 1-(naphthalen-1-ylmethyl)-3-(2,4,6-trimethylbenzyl)benzimidazolium chloride. clockss.org Similarly, N-isopropyl benzimidazole reacts with 2,4,6-trimethylbenzyl bromide to yield the corresponding benzimidazolium salt. researchgate.net The general procedure involves heating the N-substituted imidazole or benzimidazole with this compound, often in a polar aprotic solvent, to facilitate the quaternization of the nitrogen atom. clockss.orgdoi.org

Ruthenium and Silver Complexes with 2,4,6-Trimethylbenzyl-Derived Ligands

The benzimidazolium salts derived from this compound serve as precursors for the generation of NHC ligands and their subsequent coordination to metal centers like ruthenium and silver.

Silver-NHC Complexes: Silver(I)-NHC complexes are readily synthesized by reacting the benzimidazolium salt with a silver source, typically silver(I) oxide (Ag₂O), in a solvent like dichloromethane. arabjchem.orgarabjchem.org This reaction involves the deprotonation of the benzimidazolium salt to form the free carbene in situ, which then coordinates to the silver ion. These silver complexes are often used as carbene transfer agents to synthesize other metal-NHC complexes. arabjchem.org For instance, chloro[1-(naphthalen-1-ylmethyl)-3-(2,4,6-trimethylbenzyl)benzimidazol-2-ylidene]silver(I) has been synthesized and characterized. arabjchem.org

Ruthenium-NHC Complexes: Ruthenium-NHC complexes bearing the 2,4,6-trimethylbenzyl group can be prepared through various synthetic routes. One method involves the reaction of the appropriate benzimidazolium salt with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, in the presence of a base like cesium carbonate. clockss.org These complexes have been shown to be effective catalysts in a range of organic transformations. clockss.org

Catalytic Applications of NHC-Metal Complexes

The metal-NHC complexes derived from this compound precursors have demonstrated significant catalytic activity in various organic reactions. The bulky 2,4,6-trimethylbenzyl group can influence the steric environment around the metal center, which in turn affects the catalytic performance.

Coupling Reactions: Palladium-NHC complexes are well-known catalysts for cross-coupling reactions such as Suzuki and Heck couplings. arabjchem.org

Transfer Hydrogenation: Rhodium(I)-NHC complexes with a 2,4,6-trimethylbenzyl substituent have been shown to be active catalysts for the transfer hydrogenation of ketones, such as acetophenone. arabjchem.org

Three-Component Coupling Reactions: Silver(I)-NHC complexes derived from 1-(2-methoxyethyl)-3-(2,4,6-trimethylbenzyl)benzimidazolium chloride have been successfully employed as catalysts for the three-component coupling of an aldehyde, an alkyne, and an amine to form propargylamines. tubitak.gov.tr

Hydroamination: Ruthenium-NHC complexes have been utilized as catalysts in intermolecular hydroamination reactions. clockss.org

Use in Electrochemical Reduction Reactions

2,4,6-Trimethylbenzoyl chloride can undergo electrochemical reduction. chemicalbook.comresearchgate.netmanufacturer.comimexbb.com Studies using cyclic voltammetry at glassy carbon and mercury cathodes in acetonitrile have shown that the reduction process occurs in multiple steps. researchgate.net The initial step involves the cleavage of the carbon-chlorine bond to generate an acyl radical and an anion. researchgate.net

Controlled-potential electrolysis at a potential corresponding to the first reduction wave leads to the formation of 2,4,6-trimethylbenzaldehyde as a primary product. researchgate.netmanufacturer.com In addition to the aldehyde, a tetrameric species, 1,2-bis(2,4,6-trimethylphenyl)ethylene-1,2-diol bis(2,4,6-trimethylbenzoate), is also formed. chemicalbook.commanufacturer.com The formation of 2,4,6-trimethylbenzoic acid can also occur due to hydrolysis. researchgate.net Further reduction at more negative potentials leads to the reduction of the initially formed 2,4,6-trimethylbenzaldehyde. researchgate.net

Table 2: Products of Electrochemical Reduction of 2,4,6-Trimethylbenzoyl Chloride

| Product Name | Formation Pathway | References |

| 2,4,6-Trimethylbenzaldehyde | Primary product from the single-electron reduction and cleavage of the carbon-chlorine bond. | researchgate.netmanufacturer.com |

| 1,2-bis(2,4,6-trimethylphenyl)ethylene-1,2-diol bis(2,4,6-trimethylbenzoate) | Formed as a tetrameric species during controlled-potential electrolysis. | chemicalbook.commanufacturer.com |

| 2,4,6-Trimethylbenzoic acid | Formed via hydrolysis of the starting material or intermediates during the electrochemical process. | researchgate.net |

Development of Novel Reagents and Catalysts from this compound

This compound serves as a crucial building block in the development of sophisticated reagents and catalysts for advanced organic synthesis. Its unique steric and electronic properties, imparted by the mesityl group, are exploited to create highly effective molecules for various chemical transformations. The primary application of this compound in this context is in the synthesis of N-heterocyclic carbene (NHC) precursors and ligands, which are pivotal in modern catalysis.

The synthesis of NHC precursors often involves the quaternization of an imidazole or a related N-heterocyclic compound with this compound. core.ac.ukcore.ac.uk For instance, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), a widely used NHC precursor, is synthesized from 2,4,6-trimethylaniline, glyoxal, and a chlorinating agent. While this specific synthesis does not directly use this compound, the related compound 1,3-bis(2,4,6-trimethylbenzyl)imidazolium dichloride is synthesized by reacting 1,1'-methylene-bis(imidazole) with this compound. core.ac.uk These imidazolium salts are stable, air-tolerant solids that can be readily deprotonated to generate the corresponding free carbene. This free carbene can then be coordinated to a metal center to form a catalytically active complex.

The sterically demanding 2,4,6-trimethylbenzyl group on the nitrogen atoms of the NHC ligand plays a critical role in stabilizing the resulting metal complexes and influencing their catalytic activity. These bulky groups create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization.

One significant area of application for catalysts derived from this compound is in cross-coupling reactions. For example, palladium-NHC complexes have demonstrated high efficacy in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. Rhodium(I)-NHC complexes bearing a 2,4,6-trimethylbenzyl substituent have been shown to be active catalysts for the transfer hydrogenation of ketones. arabjchem.org

Furthermore, iron-NHC catalysts have been developed using this compound. core.ac.ukwhiterose.ac.uk In one approach, an aminopropyl-functionalized imidazole is alkylated with this compound to create the NHC precursor. core.ac.ukwhiterose.ac.uk This ligand is then complexed with iron(III) chloride and can be immobilized on various supports, including renewable resources like expanded starch. core.ac.ukwhiterose.ac.uk These heterogeneous catalysts have shown promise in the conversion of biomass-derived molecules, such as the dehydration of fructose to 5-(hydroxymethyl)furfural (HMF). core.ac.ukwhiterose.ac.uk

The versatility of this compound extends to its use as a substrate in nickel-catalyzed cross-coupling reactions for the synthesis of substituted allylbenzenes. nih.govmit.edu It has been shown to be a competent substrate in these reactions, highlighting its utility in forming carbon-carbon bonds under various catalytic systems. nih.govmit.edu

Beyond NHCs, 2,4,6-trimethylbenzoyl chloride, a derivative of this compound, is used in the synthesis of acridinium photocatalysts. chinesechemsoc.org These organic dyes are powerful photoredox catalysts used in a variety of light-mediated chemical transformations.

Derived Reagents and Catalysts

| Reagent/Catalyst Class | Precursor(s) including this compound | Metal Center (if applicable) | Application(s) |

| N-Heterocyclic Carbene (NHC) Precursors | This compound, Imidazole derivatives | N/A | Synthesis of NHC-metal complexes |

| Palladium-NHC Complexes | Imidazolium salts derived from this compound | Palladium | Suzuki-Miyaura cross-coupling reactions |

| Rhodium-NHC Complexes | Imidazolium salts derived from this compound | Rhodium | Transfer hydrogenation of ketones arabjchem.org |

| Iron-NHC Catalysts | 1-(aminopropyl)-3-(2,4,6-trimethylbenzyl)imidazolium chloride | Iron | Dehydration of fructose to HMF core.ac.ukwhiterose.ac.uk |

| Substituted Allylbenzenes | This compound, terminal alkenes | Nickel | Synthesis of complex organic molecules nih.govmit.edu |

| Acridinium Photocatalysts | 2,4,6-Trimethylbenzoyl chloride | N/A | Photoredox catalysis chinesechemsoc.org |

Advanced Analytical and Characterization Techniques in 2,4,6-trimethylbenzyl Chloride Research

High-Resolution Spectroscopic Methods (e.g., Advanced NMR, High-Res MS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and in-depth analysis of 2,4,6-trimethylbenzyl chloride.

Standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides fundamental structural information. mdpi.com For more complex systems involving this moiety, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. numberanalytics.comipb.pt These methods are critical for establishing the connectivity of atoms within a molecule, which is particularly useful when this compound is incorporated into larger, more complex structures. numberanalytics.comipb.pt For instance, in the characterization of polymers or complex organic molecules, 2D NMR can definitively map the covalent bonds between the 2,4,6-trimethylbenzyl group and the rest of the structure. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) offers exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Techniques like Electrospray Ionization (ESI) combined with HRMS are particularly powerful. For example, size-exclusion chromatography (SEC) hyphenated with ESI-MS has been used to study polymers initiated by related benzoyl compounds, providing detailed information on the mass of the polymer chains and the identity of the end groups. acs.org This level of detail is crucial for understanding polymerization mechanisms and the stability of the resulting macromolecules. acs.org The fragmentation patterns observed in mass spectrometry also provide valuable structural information. mdpi.com

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound. For this compound, this technique has provided precise data on bond lengths and angles. mdpi.com A notable finding from its crystal structure is the atypically long C-Cl bond (1.83 Å), a consequence of the steric hindrance imposed by the ortho-methyl groups. mdpi.com This structural feature significantly influences the compound's reactivity.

| Technique | Application for this compound | Key Findings |

| Advanced NMR (2D) | Structural elucidation of complex derivatives. | Establishes covalent connectivity between the trimethylbenzyl moiety and other parts of a larger molecule. numberanalytics.comipb.pt |

| High-Resolution MS | Exact mass determination and fragmentation analysis. | Confirms elemental composition and aids in identifying complex structures and reaction products. acs.org |

| Single-Crystal X-ray Diffraction | Determination of solid-state molecular structure. | Reveals precise bond lengths and angles, highlighting the steric strain and an elongated C-Cl bond. mdpi.com |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. researchgate.net This method can be adapted for preparative separations to isolate the pure compound from impurities. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital tool for purity assessment. nih.gov It allows for the separation and identification of volatile impurities that may be present in a sample of this compound.

| Technique | Column/Phase Example | Mobile/Carrier Phase Example | Application |

| HPLC | LiChrosorb CN researchgate.net | Acetonitrile/Water mixture researchgate.net | Purity assessment and isolation of non-volatile derivatives. |

| GC-MS | Standard non-polar nih.gov | Helium | Separation and identification of volatile impurities. |

Thermal Analysis Methods for Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of materials containing the 2,4,6-trimethylbenzyl moiety. While specific TGA/DSC data for the standalone compound is not prominently published, these methods are standard for characterizing polymers and other materials derived from it.